1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-
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Overview
Description
1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl- is a complex organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrrole ring through cyclization reactions.
- Introduction of the carboxamide group via amide bond formation.
- Functionalization of the indole moiety with fluorine and other substituents.
- Coupling reactions to link the pyrrole and indole units.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-pressure reactors for certain steps.
- Employment of catalysts to enhance reaction rates.
- Implementation of purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-3-carboxamide derivatives: Compounds with similar core structures but different substituents.
Indole derivatives: Compounds with the indole moiety but varying functional groups.
Uniqueness
The uniqueness of 1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl- lies in its specific combination of functional groups and their spatial arrangement, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H29FN4O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1-methyl-2-oxoindol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C23H29FN4O2/c1-6-28(7-2)11-10-25-22(29)21-14(3)19(26-15(21)4)13-18-17-12-16(24)8-9-20(17)27(5)23(18)30/h8-9,12-13,26H,6-7,10-11H2,1-5H3,(H,25,29) |
InChI Key |
VOTACWIYVADJLC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)N(C2=O)C)C |
Origin of Product |
United States |
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